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Compound of Interest

Compound Name:
5-(2-Phenyleth-1-Ynyl)Nicotinic

Acid

Cat. No.: B062015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule

of growing interest in the fields of medicinal chemistry and drug discovery. Its structure,

featuring a phenylethynyl group at the 5-position of the pyridine ring, presents a unique scaffold

for the development of novel therapeutic agents. This technical guide provides a

comprehensive overview of the core properties of 5-(2-Phenyleth-1-ynyl)nicotinic acid,

including its physicochemical characteristics, synthesis, and potential biological activities, to

support ongoing research and development efforts.

Core Physicochemical Properties
5-(2-Phenyleth-1-ynyl)nicotinic acid is a solid at room temperature.[1] While specific

experimental data for some properties of the acid are not readily available in the public domain,

data for its methyl ester and related compounds provide valuable insights.
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Property Value Reference

IUPAC Name
5-(2-Phenyleth-1-ynyl)pyridine-

3-carboxylic acid
[2]

Synonyms

5-(Phenylethynyl)nicotinic acid,

5-(2-Phenyl-1-ynyl)nicotinic

acid

[1][2]

CAS Number 175203-69-7 [1]

Molecular Formula C₁₄H₉NO₂ [1]

Molecular Weight 223.23 g/mol [1]

Canonical SMILES
O=C(O)C1=CN=CC(=C1)C#C

C2=CC=CC=C2

InChI Key
DXJZBANECHYHRT-

UHFFFAOYSA-N
[1]

Physical and Chemical Properties
Property Value Notes

Physical Form Solid [1]

Melting Point 117-119 °C

Data for the corresponding

methyl ester, Methyl 5-(2-

phenylethynyl)nicotinate.

Boiling Point Not available

Solubility

Moderately soluble in

dichloromethane and

chloroform; Limited solubility in

water.

Data for the corresponding

methyl ester. Quantitative data

for the acid is not available.

Purity Typically available at 95-97% [1]

Storage
Store in an inert atmosphere at

room temperature.
[1]
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Synthesis and Analysis
The synthesis of 5-(2-phenylethynyl)nicotinic acid can be achieved through a Sonogashira

coupling reaction, a powerful method for the formation of carbon-carbon bonds between a

terminal alkyne and an aryl or vinyl halide.

Synthetic Workflow
A plausible synthetic route involves the palladium-catalyzed cross-coupling of a 5-halonicotinic

acid derivative with phenylacetylene.

Reactants

Reaction Conditions

5-Bromonicotinic Acid

Sonogashira Coupling

Phenylacetylene

Pd Catalyst (e.g., Pd(PPh₃)₄)
Cu(I) co-catalyst (e.g., CuI)

Base (e.g., Et₃N)

Solvent (e.g., THF/DMF) 5-(2-Phenyleth-1-ynyl)nicotinic Acid
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A potential synthetic workflow for 5-(2-Phenyleth-1-ynyl)nicotinic acid.

Experimental Protocol: Sonogashira Coupling
The following is a general protocol for a Sonogashira coupling reaction that can be adapted for

the synthesis of 5-(2-phenylethynyl)nicotinic acid.

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or

nitrogen), dissolve 5-bromonicotinic acid (1 equivalent) and phenylacetylene (1.1-1.5

equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and

dimethylformamide (DMF).

Catalyst Addition: To the stirred solution, add a palladium catalyst, such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I)

co-catalyst, typically copper(I) iodide (CuI, 0.04-0.1 equivalents).

Base Addition: Add a suitable base, such as triethylamine (Et₃N, 2-3 equivalents), to the

reaction mixture.

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating

(e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of

ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash

the organic layer with brine, and dry it over anhydrous sodium sulfate. After removing the

solvent under reduced pressure, purify the crude product by column chromatography on

silica gel to yield 5-(2-phenylethynyl)nicotinic acid.

Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are suitable methods for the analysis and quantification of 5-(2-

phenylethynyl)nicotinic acid.

3.3.1 HPLC Method Development
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A reverse-phase HPLC method can be developed using a C18 column. A gradient elution with

a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an

ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be

appropriate for the separation and analysis of this compound. Detection can be achieved using

a UV detector, monitoring at a wavelength corresponding to the compound's maximum

absorbance.

3.3.2 LC-MS/MS for Sensitive Detection

For highly sensitive and selective quantification in biological matrices, an LC-MS/MS method is

recommended. After chromatographic separation, the compound can be detected using a mass

spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a

specific precursor-to-product ion transition, which provides high specificity and reduces matrix

interference.

Spectroscopic Data
While specific spectra for 5-(2-phenylethynyl)nicotinic acid are not widely available, the

following are expected characteristic spectroscopic features based on its structure and data

from related compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the

pyridine and phenyl rings. The protons on the pyridine ring will appear as distinct multiplets in

the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their

substitution. The protons of the phenyl group will also resonate in the aromatic region.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carboxylic acid carbon

will appear at the downfield end of the spectrum (around δ 165-175 ppm). The alkynyl carbons

will have characteristic shifts in the range of δ 80-100 ppm. The remaining signals will

correspond to the carbons of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy
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The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule. Key expected absorptions include:

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

A sharp C≡C stretch from the alkyne group (around 2100-2260 cm⁻¹).

A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry
The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak

[M+H]⁺ corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation

patterns may involve the loss of the carboxyl group or cleavage of the phenylethynyl moiety.

Potential Biological Activities and Signaling
Pathways
Direct experimental data on the biological activity of 5-(2-phenylethynyl)nicotinic acid is limited.

However, the broader class of nicotinic acid derivatives has been extensively studied, revealing

a wide range of pharmacological effects.

Postulated Biological Activities
Based on the activities of structurally related compounds, 5-(2-phenylethynyl)nicotinic acid may

exhibit:

Anti-inflammatory Activity: Nicotinic acid derivatives have been shown to possess anti-

inflammatory properties.[3]

Antimicrobial Activity: Various derivatives of nicotinic acid have demonstrated antibacterial

and antifungal activities.[4]

Anticancer Activity: Some nicotinic acid derivatives have shown potential as anticancer

agents, possibly through the inhibition of key enzymes involved in cancer progression.[5]
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Enzyme Inhibition: The pyridine nitrogen and the overall electronic structure of the molecule

suggest potential for interaction with the active sites of various enzymes. For instance,

nicotinic acid itself has been shown to inhibit cytochrome P450 enzymes.[6]

Potential Signaling Pathway Modulation
The biological effects of nicotinic acid derivatives are often mediated through their interaction

with specific cellular signaling pathways. A potential mechanism of action for a compound like

5-(2-phenylethynyl)nicotinic acid, particularly in the context of cancer, could involve the

inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.
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A hypothetical signaling pathway potentially inhibited by the compound.
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Safety and Handling
5-(2-Phenyleth-1-ynyl)nicotinic acid is associated with the following hazard statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound,

including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
5-(2-Phenyleth-1-ynyl)nicotinic acid is a promising scaffold for the development of new

chemical entities with potential therapeutic applications. This technical guide has summarized

the currently available information on its basic properties, synthesis, and potential biological

activities. Further research is warranted to fully elucidate its pharmacological profile and to

explore its potential in drug discovery and development. The methodologies and data

presented herein provide a foundation for researchers and scientists to build upon in their

investigation of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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